molecular formula C13H17N3O2S B464963 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 791789-28-1

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide

Cat. No. B464963
CAS RN: 791789-28-1
M. Wt: 279.36g/mol
InChI Key: KJTIWBUFDTYUOM-SNAWJCMRSA-N
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Description

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide, commonly known as FMPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

FMPCA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. Inflammation research has shown that FMPCA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Mechanism of Action

The mechanism of action of FMPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, FMPCA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. In inflammation research, FMPCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and cognitive function.
Biochemical and Physiological Effects:
FMPCA has been shown to have various biochemical and physiological effects in the body. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor size in animal models. In inflammation research, FMPCA has been shown to reduce the production of inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models. In neurological disorder research, FMPCA has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate the activity of the GABA-A receptor in animal models.

Advantages and Limitations for Lab Experiments

FMPCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, FMPCA also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for FMPCA research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and potential side effects. Additionally, there is a need for the development of more effective and efficient synthesis methods for FMPCA.

Synthesis Methods

FMPCA can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to produce 2-chloro-2-furoic acid, which is then reacted with N-(4-methyl-1-piperazinyl)thiocarbonyl chloride to produce FMPCA. This synthesis method has been described in detail in various scientific publications.

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTIWBUFDTYUOM-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide

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